molecular formula C12H18N2 B1266380 Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- CAS No. 57356-18-0

Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-

Cat. No. B1266380
CAS RN: 57356-18-0
M. Wt: 190.28 g/mol
InChI Key: RDUONPQXZRHVKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenamine derivatives and related compounds involves several innovative approaches. For instance, new methods for the synthesis of N, N, N-triethyl-4-[(hexahydro-2-oxo-1H-azepin-1-yl) carbonyl]-Bromine/Chloride have been developed, showcasing a multi-step reaction process with varying yields (Chen & Ren, 2014). Similarly, the synthesis of benzazepine derivatives through intramolecular cyclization and subsequent chemical modifications has been reported, indicating the versatility of synthetic strategies for such compounds (Jensen & Woods, 1979).

Molecular Structure Analysis

Molecular and supramolecular structures of benzenamine derivatives have been elucidated through various spectroscopic and crystallographic techniques. Detailed studies reveal the conformational preferences and stereochemistry of these compounds, highlighting the azepine ring's boat conformation and the influence of substituents on molecular geometry (Acosta Quintero et al., 2018).

Chemical Reactions and Properties

Chemical reactivity studies of benzenamine derivatives uncover their participation in various organic transformations. For example, the gold(I)-catalyzed intermolecular formal [2 + 5] cycloaddition for the preparation of benzofused N-heterocyclic azepine products demonstrates the compound's reactivity towards cycloaddition reactions, enabling the synthesis of complex heterocyclic structures (Iqbal & Fiksdahl, 2013).

Physical Properties Analysis

The physical properties of benzenamine derivatives, including their solubility, melting points, and crystalline forms, are crucial for their application in material science and pharmaceuticals. Studies on polymorphism and crystal engineering provide insights into the compound's stability and solubility characteristics, which are essential for its practical applications (Wang et al., 2012).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, define benzenamine derivatives' utility in chemical syntheses and as intermediates in the development of pharmaceutical agents. The exploration of these properties through reaction mechanisms and product analysis is vital for harnessing the compound's full potential (Gerdes et al., 2004).

Scientific Research Applications

Application 1: Synthesis of N, N, N-triethyl-4-[(hexahydro-2-oxo-1H-azepin-1-yl) carbonyl]-, Bromine

  • Summary of the Application : This compound is synthesized as part of a new approach to enhance the oxidation activity of hydrogen peroxide, improving the bleaching efficiency and adapting the bleaching in multiple fiber fabric .
  • Methods of Application or Experimental Procedures : The synthesis involves a series of reactions starting with 4-methyl-benzoic acid reacting with thionyl chloride, then with caprolactam, and last with N-bromosuccinimide to produce the 4-bromomethyl benzoyl caprolactam . This is then reacted with triethylamine to produce N, N, N-triethyl-4-[(hexahydro-2-oxo-1H-azepin-1-yl) carbonyl]-, Bromine .
  • Results or Outcomes : The total yield of this synthesis was reported to be 61% .

Application 2: 4-(4-(HEXAHYDRO-1H-AZEPIN-1-YL)PHENYLAZO)BENZONITRILE

  • Summary of the Application : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided .
  • Results or Outcomes : The outcomes of the research involving this compound are not provided .

Application 3: Analytical Chemistry

  • Summary of the Application : Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- can be analyzed by reverse phase (RP) HPLC method .
  • Methods of Application or Experimental Procedures : The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
  • Results or Outcomes : This method provides a way to analyze the compound, but specific results or outcomes are not provided .

Application 4: Commercial Availability

  • Summary of the Application : Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- is commercially available and can be purchased for research and development purposes.
  • Methods of Application or Experimental Procedures : Specific methods of application or experimental procedures are not provided.
  • Results or Outcomes : The outcomes of the research involving this compound are not provided.

properties

IUPAC Name

4-(azepan-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUONPQXZRHVKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0069177
Record name Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-
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Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-

CAS RN

57356-18-0
Record name 4-(Hexahydro-1H-azepin-1-yl)benzenamine
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Record name Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-
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Record name Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-
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Record name Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-
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Record name 4-(hexahydro-1H-azepin-1-yl)aniline
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